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molecular formula C12H11FN2O2 B1489461 Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate CAS No. 689250-79-1

Ethyl 1-(4-fluorophenyl)imidazole-5-carboxylate

Cat. No. B1489461
M. Wt: 234.23 g/mol
InChI Key: MERHTWHWSLCXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423159B2

Procedure details

A mixture of 4-fluoroaniline (11.1 g), ethyl formate (25.0 g) and ethanol (150 ml) was stirred at 65° C. for 2 hrs. Toluenesulfonylmethyl isocyanide (23.4 g) was added to the reaction mixture and the mixture was stirred for 2 hrs. with heating under reflux. The reaction mixture was concentrated and poured into water. The precipitated solids were collected by filtration, washed with water and dried to give ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (19.8 g, 85%). Recrystallization thereof from ethyl acetate-hexane gave pale-yellow prism crystals. melting point: 114-115° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Toluenesulfonylmethyl isocyanide
Quantity
23.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH:9]([O:11][CH2:12][CH3:13])=[O:10].C1(C)C(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=CC=1.[CH2:27](O)C>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[C:27]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:23][N:24]=[CH:25]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Toluenesulfonylmethyl isocyanide
Quantity
23.4 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into water
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=NC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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